4-((1H-imidazol-1-yl)methyl)-N-(2-(quinolin-8-yloxy)ethyl)benzamide
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Overview
Description
4-((1H-imidazol-1-yl)methyl)-N-(2-(quinolin-8-yloxy)ethyl)benzamide is a complex organic compound featuring an imidazole ring, a quinoline moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole and quinoline derivatives. The imidazole ring can be synthesized through the reaction of glyoxal with ammonia, while the quinoline moiety can be obtained through the Skraup synthesis or the Doebner-Miller reaction. The final step involves coupling these intermediates with benzamide under specific reaction conditions, such as using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The imidazole and quinoline rings can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed on the quinoline moiety to produce hydroquinoline derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO4 (potassium permanganate) and CrO3 (chromium trioxide).
Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) and NaBH4 (sodium borohydride) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base like NaOH (sodium hydroxide).
Major Products Formed:
Oxidation: Imidazole-1-oxide and quinoline-8-oxide.
Reduction: Hydroquinoline derivatives.
Substitution: Amides, esters, and ethers.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its imidazole and quinoline rings make it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It can be used as a probe in biochemical assays to study enzyme activities or as a ligand in receptor binding studies. Its structural complexity allows it to interact with various biological targets.
Medicine: In the medical field, this compound has potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving imidazole or quinoline receptors.
Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity, while the quinoline moiety can intercalate with DNA, affecting gene expression. The benzamide group can form hydrogen bonds with biological targets, enhancing the compound's binding affinity.
Comparison with Similar Compounds
4-(1H-imidazol-1-yl)benzoic acid: This compound lacks the quinoline and benzamide groups, making it less complex.
N-(2-(quinolin-8-yloxy)ethyl)benzamide: This compound lacks the imidazole ring, reducing its potential biological activity.
4-((1H-imidazol-1-yl)methyl)benzamide: This compound lacks the quinoline moiety, limiting its applications in certain fields.
Uniqueness: The uniqueness of 4-((1H-imidazol-1-yl)methyl)-N-(2-(quinolin-8-yloxy)ethyl)benzamide lies in its combination of imidazole, quinoline, and benzamide groups, which allows it to interact with a wide range of biological targets and participate in diverse chemical reactions.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(2-quinolin-8-yloxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-22(19-8-6-17(7-9-19)15-26-13-11-23-16-26)25-12-14-28-20-5-1-3-18-4-2-10-24-21(18)20/h1-11,13,16H,12,14-15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGKUWYKZIMXCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCNC(=O)C3=CC=C(C=C3)CN4C=CN=C4)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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